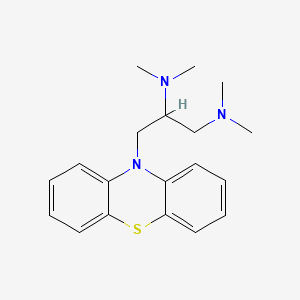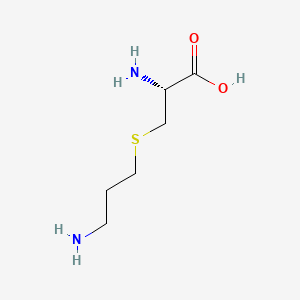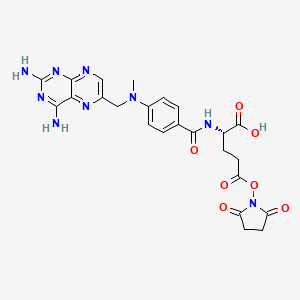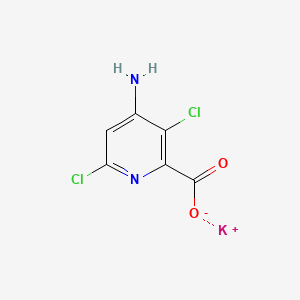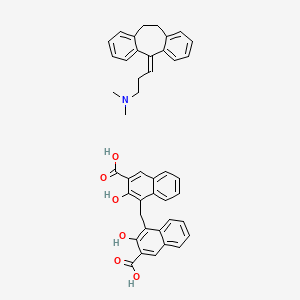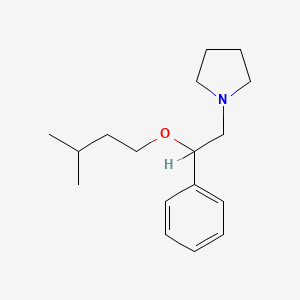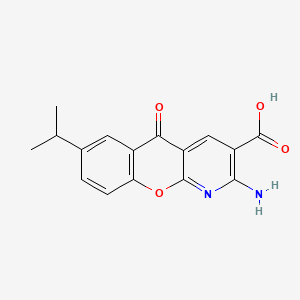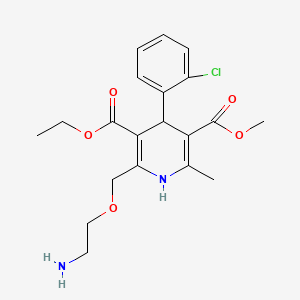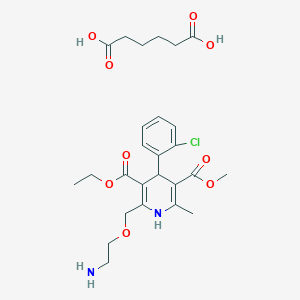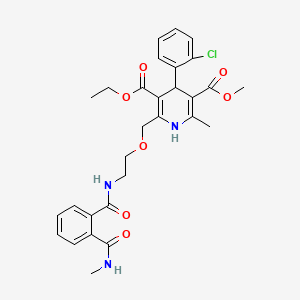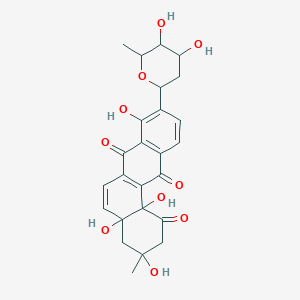
Aquayamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aquayamycin is an anthraquinone derivative known for its bioactive properties. It is an inhibitor of the enzyme tyrosine hydroxylase and is part of the angucycline family of antibiotics. This compound was first isolated from the culture broth of Streptomyces nodosus . This compound and its analogues have shown various biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of aquayamycin involves several key steps:
Diastereoselective 1,2-addition: This step involves the addition of C-glycosyl naphthyllithium to a cyclic ketone derived from D-(-)-quinic acid.
Indium-mediated site-selective allylation-rearrangement: This step is crucial for constructing the highly oxidized and stereochemically complex tetracyclic ring system.
Diastereoselective intramolecular pinacol coupling: This step helps in forming the final tetracyclic core structure.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the compound .
Chemical Reactions Analysis
Aquayamycin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acetic anhydride.
Major Products Formed:
- Oxidized derivatives
- Reduced forms of this compound
- Substituted this compound derivatives
Scientific Research Applications
Aquayamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthraquinone derivatives and their chemical properties.
Medicine: Explored for its antitumor and antimicrobial activities.
Industry: Used in the development of new antibiotics and other bioactive compounds.
Mechanism of Action
Aquayamycin is part of the angucycline family of antibiotics, which includes compounds like saquayamycins, vineomycin A1, and PI-080 . These compounds share a similar tetracyclic core structure but differ in their sugar subunits and specific functional groups . This compound is unique due to its specific inhibition of tyrosine hydroxylase and its distinct chemical structure .
Comparison with Similar Compounds
- Saquayamycins
- Vineomycin A1
- PI-080
- Baikalomycins A-C
Properties
CAS No. |
26055-63-0 |
|---|---|
Molecular Formula |
C25H26O10 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
9-(4,5-dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H26O10/c1-10-19(28)14(26)7-15(35-10)11-3-4-12-17(20(11)29)21(30)13-5-6-24(33)9-23(2,32)8-16(27)25(24,34)18(13)22(12)31/h3-6,10,14-15,19,26,28-29,32-34H,7-9H2,1-2H3 |
InChI Key |
KCOULPRVOZDQEL-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aquayamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



